Dimagnesium;carbonate;dihydroxide

Catalog No.
S1505606
CAS No.
12125-28-9
M.F
CH12Mg2O10
M. Wt
142.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimagnesium;carbonate;dihydroxide

CAS Number

12125-28-9

Product Name

Dimagnesium;carbonate;dihydroxide

IUPAC Name

dimagnesium;carbonate;dihydroxide

Molecular Formula

CH12Mg2O10

Molecular Weight

142.63 g/mol

InChI

InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4

InChI Key

UDYRPJABTMRVCX-UHFFFAOYSA-J

SMILES

C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2]

Application in Cementitious Materials

Synthesis from Dolomite, Magnesite, Brines and Sea Water

Antacid and Laxative

Food Additive

Wastewater Treatment

Fire Retardant

Energy Storage

Dye Degradation

Organic Pollutant Degradation

Photoelectrochemical Water Splitting

Carbon Dioxide Reduction

Dimagnesium carbonate dihydroxide, also known as magnesium hydroxy carbonate, is a compound with the formula Mg2(CO3)(OH)23H2O\text{Mg}_2(\text{CO}_3)(\text{OH})_2\cdot 3\text{H}_2\text{O}. It typically appears as a white solid and is part of a broader class of hydrated magnesium carbonates. This compound is notable for its dual role in both chemical and biological systems, acting as an antacid and a source of magnesium ions.

  • Reaction with Acids: It reacts with hydrochloric acid to produce magnesium chloride, carbon dioxide, and water:
    Mg2(CO3)(OH)2+4HCl2MgCl2+2CO2+4H2O\text{Mg}_2(\text{CO}_3)(\text{OH})_2+4\text{HCl}\rightarrow 2\text{MgCl}_2+2\text{CO}_2+4\text{H}_2\text{O}
    This reaction illustrates its use as an antacid, neutralizing excess stomach acid .
  • Decomposition: Upon heating, it decomposes into magnesium oxide, carbon dioxide, and water:
    Mg2(CO3)(OH)22MgO+2CO2+2H2O\text{Mg}_2(\text{CO}_3)(\text{OH})_2\rightarrow 2\text{MgO}+2\text{CO}_2+2\text{H}_2\text{O}
    This thermal decomposition is significant in various industrial processes .

Dimagnesium carbonate dihydroxide exhibits notable biological activity primarily due to its role in neutralizing gastric acid. It interacts with hydrochloric acid in the stomach, leading to the formation of carbon dioxide and magnesium chloride, which alleviates symptoms of heartburn and indigestion. Furthermore, magnesium is an essential mineral involved in numerous biochemical pathways, including enzyme function and energy production .

Several methods are employed to synthesize dimagnesium carbonate dihydroxide:

  • Carbonation of Magnesium Hydroxide: This method involves bubbling carbon dioxide through a suspension of magnesium hydroxide, resulting in the formation of the carbonate:
    Mg OH 2+CO2Mg2(CO3)(OH)2\text{Mg OH }_2+\text{CO}_2\rightarrow \text{Mg}_2(\text{CO}_3)(\text{OH})_2
    The conditions such as pH and temperature significantly influence the product's characteristics .
  • Precipitation from Aqueous Solutions: Mixing solutions of magnesium salts with carbonate sources can yield dimagnesium carbonate dihydroxide through precipitation. This method allows for control over particle size and morphology.

Dimagnesium carbonate dihydroxide has various applications:

  • Pharmaceuticals: Used as an antacid to treat indigestion and heartburn.
  • Food Industry: Acts as a food additive for stabilizing certain products.
  • Agriculture: Serves as a source of magnesium in fertilizers.
  • Industrial Uses: Employed in the production of ceramics and glass due to its thermal stability .

Research on dimagnesium carbonate dihydroxide has focused on its interactions with other compounds:

  • Acid-Base Reactions: Its efficacy as an antacid has been extensively studied, showing effective neutralization of gastric acidity.
  • Biochemical Interactions: Studies indicate that it influences various enzymatic reactions by providing magnesium ions necessary for enzyme activation .

Dimagnesium carbonate dihydroxide shares similarities with other magnesium compounds but also possesses unique properties. Below is a comparison with related compounds:

CompoundFormulaKey Characteristics
Magnesium CarbonateMgCO3\text{MgCO}_3Commonly reacts with acids to release CO₂; used in various applications including pharmaceuticals.
Magnesium HydroxideMg OH 2\text{Mg OH }_2Known for its high solubility; used as an antacid (milk of magnesia).
Magnesium OxideMgO\text{MgO}Produced from thermal decomposition; used in refractory materials and as a dietary supplement.
HydromagnesiteMg5(CO3)4(OH)24H2O\text{Mg}_5(\text{CO}_3)_4(\text{OH})_2\cdot 4\text{H}_2\text{O}A hydrated form that contains more water molecules; used in ceramics and as a filler material.

Dimagnesium carbonate dihydroxide is unique due to its dual hydroxyl and carbonate functionality, which enhances its role in biological systems compared to other magnesium compounds that primarily focus on either hydroxyl or carbonate groups alone .

The compound dimagnesium carbonate dihydroxide trihydrate, with the chemical formula Mg₂(CO₃)(OH)₂·3H₂O, crystallizes in the monoclinic crystal system [1] [8]. The monoclinic system is characterized by three unequal crystallographic axes with two pairs of vectors meeting at right angles, while the third pair forms an angle other than 90 degrees [12]. In this crystal system, the unit cell is described by vectors of unequal lengths forming a parallelogram prism, which distinguishes it from other crystal systems [9].

The monoclinic crystal system exhibits specific symmetry characteristics, with crystals typically showing a single axis of two-fold symmetry where the monoclinic unit cell can be rotated by 180 degrees without disturbing its appearance [9]. This symmetry is particularly evident in Mg₂(CO₃)(OH)₂·3H₂O, which belongs to the point group 2/m, indicating the presence of a two-fold rotation axis perpendicular to a mirror plane [1] [8].

The structural arrangement in the monoclinic system allows for the formation of acicular crystals along specific crystallographic directions [1]. In Mg₂(CO₃)(OH)₂·3H₂O, the crystals typically exhibit acicular morphology along the [10] direction, reaching lengths of up to 2.5 centimeters and forming cross-fiber veinlets, botryoidal crusts, and spherical or bow-tie aggregates of divergent crystals [1].

Space Group Analysis and Lattice Parameters

Mg₂(CO₃)(OH)₂·3H₂O crystallizes in the space group C2/m, which represents a base-centered monoclinic lattice with C-centering [1] [8] [22]. This space group belongs to the monoclinic crystal system and exhibits specific symmetry operations including a two-fold rotation axis, mirror planes, and an inversion center [13].

The lattice parameters of Mg₂(CO₃)(OH)₂·3H₂O have been precisely determined through X-ray crystallographic studies [22]. The unit cell dimensions are characterized by a = 16.561(5) Å, b = 3.153(3) Å, and c = 6.231(3) Å [1] [22]. The monoclinic angle β measures 99°9', while the angles α and γ remain at 90° as required by the monoclinic system [1] [8] [22].

Table 1: Crystallographic Parameters of Mg₂(CO₃)(OH)₂·3H₂O

ParameterValueReference
Space GroupC2/m [1] [8] [22]
Crystal SystemMonoclinic [1] [8] [22]
Point Group2/m [1] [8]
Lattice Parameter a (Å)16.561(5) [1] [8] [22]
Lattice Parameter b (Å)3.153(3) [22]
Lattice Parameter c (Å)6.231(3) [22]
Angle α (°)90 [1] [8] [22]
Angle β (°)99°9' [1] [8] [22]
Angle γ (°)90 [1] [8] [22]
Unit Cell Volume (ų)320.47 [8]
Formula Units per Unit Cell (Z)1 [1]
Density (calculated) (g/cm³)2.047 [1]
Density (measured) (g/cm³)2.02-2.03 [1]

The unit cell volume of 320.47 ų accommodates one formula unit (Z = 1), resulting in a calculated density of 2.047 g/cm³, which closely matches experimental measurements of 2.02-2.03 g/cm³ [1] [8]. The axial ratios for this structure are expressed as a:b:c = 5.257:1:1.975, reflecting the elongated nature of the unit cell along the a-axis [8].

Coordination Environment of Magnesium Ions

The magnesium ions in Mg₂(CO₃)(OH)₂·3H₂O adopt an octahedral coordination environment, which is characteristic of magnesium compounds in hydrated carbonate systems [13] [30]. The coordination number of six is consistently observed for magnesium in this structure, with the metal center surrounded by oxygen atoms from different ligand types [17] [20].

The octahedral coordination geometry around magnesium consists of four hydroxyl groups and two water molecules, creating a distorted MgO₆ octahedron [13]. The average magnesium-oxygen bond distances range from 2.022 to 2.053 Å, which are typical values for octahedral magnesium coordination in hydrated carbonate environments [30]. This coordination arrangement reflects the preference of magnesium for octahedral geometry over tetrahedral coordination due to its ionic bonding characteristics and size considerations [17].

Table 2: Magnesium Coordination Environment in Mg₂(CO₃)(OH)₂·3H₂O

Magnesium SiteCoordination NumberCoordination GeometryLigandsAverage Mg-O Distance (Å)Reference
Mg16Octahedral4 OH⁻ groups + 2 H₂O molecules2.022-2.053 [13] [30]

The structure features brucite-like one-dimensional rods with equatorial magnesium-hydroxyl bonds and apical magnesium-water and magnesium-carbonate bonds [13]. The octahedral magnesium sites are arranged in chains along specific crystallographic directions, with the carbonate groups linking these chains to form the three-dimensional framework [13].

The coordination environment exhibits slight distortions from ideal octahedral geometry due to the different nature of the coordinating ligands [13]. The hydroxyl groups occupy equatorial positions and are shared between three MgO₆ octahedra, while the water molecules and carbonate interactions occur at axial positions [13]. This arrangement contributes to the overall structural stability and influences the hydrogen bonding network within the crystal structure.

Hydrogen Bonding Network and Structural Stability

The hydrogen bonding network in Mg₂(CO₃)(OH)₂·3H₂O plays a crucial role in determining the structural stability and physical properties of the mineral [29] [32]. The hydroxyl groups in the structure are shared between three MgO₆ octahedra and do not participate directly in hydrogen bonding, while the water molecules form an extensive three-dimensional hydrogen-bonded network [13].

The water molecules in the structure serve as both hydrogen bond donors and acceptors, creating interconnections between the magnesium-centered octahedral chains [13]. These hydrogen bonds involve interactions between water molecules and carbonate ions, as well as between different water molecules, contributing to the overall cohesion of the crystal structure [29]. The hydrogen bonding geometry has been precisely characterized, with specific bond lengths and angles determined through detailed crystallographic analysis [29] [32].

The structural stability of Mg₂(CO₃)(OH)₂·3H₂O is enhanced by the combination of ionic bonding between magnesium and oxygen atoms, covalent bonding within the carbonate and hydroxyl groups, and the extensive hydrogen bonding network involving the water molecules [13]. This hierarchical bonding arrangement creates a stable framework that can accommodate thermal expansion and contraction while maintaining structural integrity [13].

The three-dimensional hydrogen bonding network also influences the optical and mechanical properties of the mineral [1]. The perfect cleavage along {100} and good cleavage along {001} planes are directly related to the arrangement of hydrogen bonds and the relative weakness of interactions between specific structural layers [1]. The brittle nature of the mineral and its hardness of 2.5 on the Mohs scale reflect the strength of the hydrogen bonding network and the ease with which certain structural planes can be separated [1].

Comparative Analysis with Related Magnesium Minerals

Mg₂(CO₃)(OH)₂·3H₂O belongs to a family of hydrated magnesium carbonate minerals that exhibit diverse structural arrangements and hydration states [23] [24]. The comparative analysis with related minerals provides insights into the structural relationships and phase transitions within the magnesium-carbonate-water system [25] [26].

Table 3: Comparative Analysis of Related Magnesium Carbonate Minerals

MineralFormulaCrystal SystemSpace GroupHydration
ArtiniteMg₂(CO₃)(OH)₂·3H₂OMonoclinicC2/mTrihydrate
NesquehoniteMgCO₃·3H₂OMonoclinicP2₁/nTrihydrate
LansforditeMgCO₃·5H₂OMonoclinicP2₁/aPentahydrate
HydromagnesiteMg₅(CO₃)₄(OH)₂·4H₂OMonoclinicP2₁/cTetrahydrate
DypingiteMg₅(CO₃)₄(OH)₂·5H₂OTrigonalR-3cPentahydrate
MagnesiteMgCO₃TrigonalR-3cAnhydrous

Nesquehonite (MgCO₃·3H₂O) shares the same hydration level as artinite but differs significantly in its structural arrangement [25]. Nesquehonite crystallizes in the monoclinic P2₁/n space group and consists of two-dimensional chains of corner-sharing MgO₆ octahedra running parallel to the crystallographic b-axis [11]. Each octahedron contains four equatorial carbonate anions and two axial water molecules, with uncoordinated water molecules forming hydrogen bonding networks [11].

Lansfordite (MgCO₃·5H₂O) represents a higher hydration state and crystallizes in the monoclinic P2₁/a space group [11]. The structure comprises two unique MgO₆ octahedra, with one containing six water molecules and the other having two carbonate ions and four water molecules, connected by complex hydrogen bonding networks [11]. This higher water content results in different thermal stability characteristics compared to artinite [25].

Hydromagnesite and dypingite represent more complex compositions with Mg₅(CO₃)₄(OH)₂·4H₂O and Mg₅(CO₃)₄(OH)₂·5H₂O formulas, respectively [23] [24]. These minerals exhibit different structural motifs and symmetries, with dypingite crystallizing in the trigonal R-3c space group rather than the monoclinic systems observed in artinite and related trihydrates [24] [27].

The phase relationships between these minerals are governed by temperature, pressure, and water activity conditions [13] [25]. According to phase transition studies in the magnesium-carbon dioxide-water system, dypingite is formed during the transformation of nesquehonite into hydromagnesite under specific environmental conditions [23]. Artinite represents a metastable phase that can be stabilized by inhibiting the formation of fully carbonated stable phases such as magnesite [13].

Dates

Modify: 2024-04-14

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